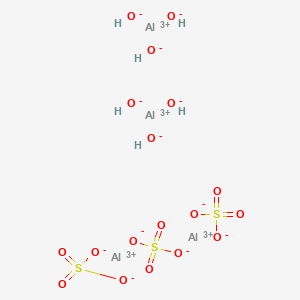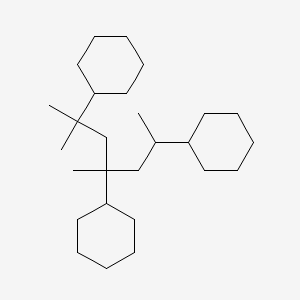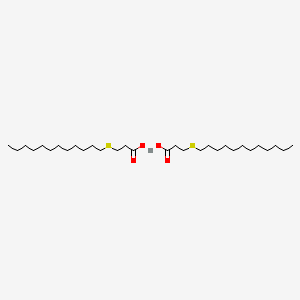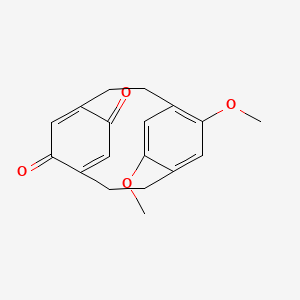
1,1,5,5-Tetrachloropenta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,5,5-Tetrachloropenta-1,4-dien-3-one is an organic compound with the molecular formula C5H2Cl4O It is characterized by the presence of four chlorine atoms and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,5,5-Tetrachloropenta-1,4-dien-3-one can be synthesized through the chlorination of penta-1,4-dien-3-one. The reaction typically involves the use of chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent over-chlorination.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous feed of penta-1,4-dien-3-one and chlorine gas into a reaction vessel, with careful monitoring of reaction conditions to optimize yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,5,5-Tetrachloropenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce less chlorinated alkenes or alkanes.
Applications De Recherche Scientifique
1,1,5,5-Tetrachloropenta-1,4-dien-3-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which 1,1,5,5-Tetrachloropenta-1,4-dien-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and conjugated diene system allow it to form stable complexes with these targets, potentially inhibiting their activity or altering their function. This mechanism is the basis for its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,5,5-Tetrachloropenta-1,4-dien-3-one: The parent compound.
1,5-Diphenyl-penta-1,4-dien-3-one: A structurally similar compound with phenyl groups instead of chlorine atoms.
1,1,5,5-Tetrachloropentadiene: A related compound with a similar chlorinated diene structure.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and the conjugated diene system. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
| 5780-52-9 | |
Formule moléculaire |
C5H2Cl4O |
Poids moléculaire |
219.9 g/mol |
Nom IUPAC |
1,1,5,5-tetrachloropenta-1,4-dien-3-one |
InChI |
InChI=1S/C5H2Cl4O/c6-4(7)1-3(10)2-5(8)9/h1-2H |
Clé InChI |
POYHRXUCNTYVBV-UHFFFAOYSA-N |
SMILES canonique |
C(=C(Cl)Cl)C(=O)C=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)





